1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate
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Overview
Description
“1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate” is a chemical compound with the empirical formula C10H17NO4 . It is a building block used as a precursor to the synthesis of azaspiro [3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
Molecular Structure Analysis
The molecular weight of “this compound” is 215.25 . The exact molecular structure could not be found in the available resources.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.072 g/mL at 25 °C . The refractive index is n20/D 1.452 .Scientific Research Applications
Synthesis and Chemical Properties
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate is utilized in various chemical syntheses and has properties that make it a valuable compound in scientific research:
- Synthesis of Medicinal Intermediates : It serves as an intermediate in the synthesis of pharmaceutical compounds. For instance, research has explored its use in the synthesis of 1-(tert-butyl)-3-amioazetidine, highlighting its relevance in the pharmaceutical industry (Yang, 2010).
- Stereochemistry and Catalysis : Its derivatives have been studied for their stereoselective properties in hydroformylation reactions, important for creating homochiral amino acid derivatives, a key component in various synthetic applications (Kollár & Sándor, 1993).
- Diastereoselective Reactions : Research has also been conducted on the diastereoselective alkylation of its oxazolidine derivatives, showing its potential in producing specific stereochemical configurations in synthetic compounds (Koskinen et al., 2004).
Applications in Protein Research
- NMR Studies in Protein Research : A derivative of this compound, O-tert-Butyltyrosine, has been utilized in NMR studies for high-molecular-weight systems and for measuring ligand binding affinities in protein research, demonstrating its utility in biochemical and biophysical studies (Chen et al., 2015).
Applications in Organic Synthesis
- Versatile Building Blocks : The compound and its derivatives have been used as versatile building blocks in organic synthesis, especially in creating azetidine-3-carboxylic acids, which are crucial in medicinal chemistry (Ji et al., 2018).
- Synthesis of Enantiopure Compounds : It plays a role in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are important for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-9(2,3)18-8(16)14-5-10(6-14,12-13-11)7(15)17-4/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOOKNYFRSDTBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.